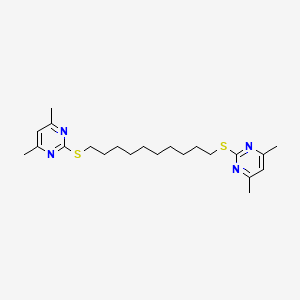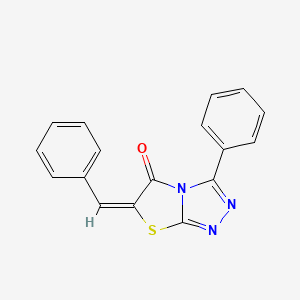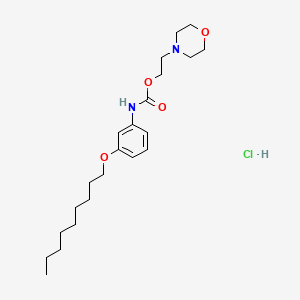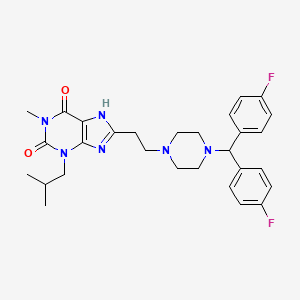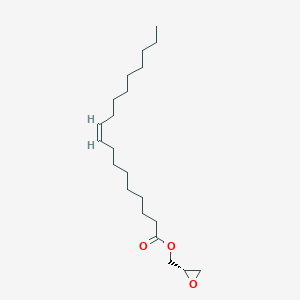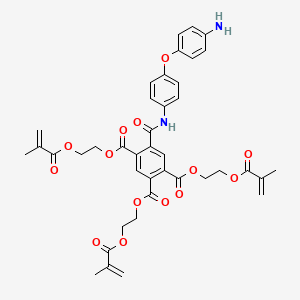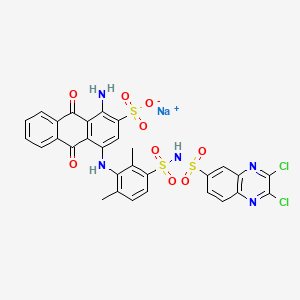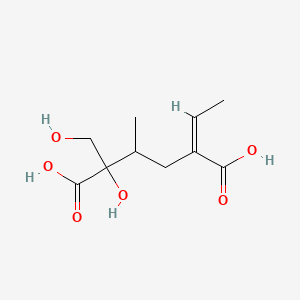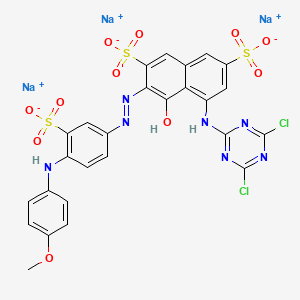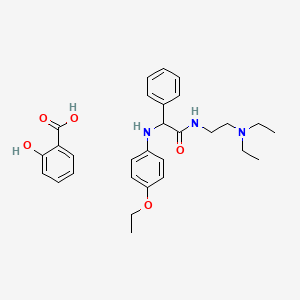
N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes diethylamino, ethoxyanilino, and phenylacetamide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Diethylaminoethyl Group: This step involves the reaction of diethylamine with an appropriate alkyl halide under basic conditions.
Introduction of the Ethoxyanilino Group: This step may involve the reaction of p-ethoxyaniline with a suitable acylating agent.
Formation of the Phenylacetamide Group: This step involves the reaction of phenylacetic acid with an amine to form the amide bond.
Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate may have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(Diethylamino)ethyl)-2-(p-methoxyanilino)-2-phenylacetamide
- N-(2-(Diethylamino)ethyl)-2-(p-propoxyanilino)-2-phenylacetamide
- N-(2-(Diethylamino)ethyl)-2-(p-butoxyanilino)-2-phenylacetamide
Uniqueness
N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its ethoxyanilino group, in particular, may influence its solubility, reactivity, and interaction with biological targets.
Conclusion
This compound is a complex compound with potential applications in various scientific fields. Understanding its synthesis, chemical reactions, and mechanism of action can provide valuable insights into its potential uses and benefits. Further research is needed to fully explore its properties and applications.
Propriétés
Numéro CAS |
83864-35-1 |
|---|---|
Formule moléculaire |
C29H37N3O5 |
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2-(4-ethoxyanilino)-2-phenylacetamide;2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H31N3O2.C7H6O3/c1-4-25(5-2)17-16-23-22(26)21(18-10-8-7-9-11-18)24-19-12-14-20(15-13-19)27-6-3;8-6-4-2-1-3-5(6)7(9)10/h7-15,21,24H,4-6,16-17H2,1-3H3,(H,23,26);1-4,8H,(H,9,10) |
Clé InChI |
YXYSATNMDUYUDZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)OCC.C1=CC=C(C(=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


